Ald-Ph-amido-PEG1-C2-NHS ester
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Overview
Description
- It serves as a bridge between antibodies and drug molecules in ADCs.
- ADCs combine the specificity of antibodies with the cytotoxic effects of small-molecule drugs, enhancing targeted therapy.
Ald-Ph-amido-PEG1-C2-NHS ester: is a non-cleavable linker containing a single polyethylene glycol (PEG) unit.
Preparation Methods
Synthetic Route: The synthesis involves coupling the linker to an antibody or protein via its primary amines.
Reaction Conditions: The reaction typically occurs under mild conditions, using NHS (N-hydroxysuccinimide) ester chemistry.
Industrial Production: While specific industrial methods may vary, the compound is synthesized on a larger scale for ADC production.
Chemical Reactions Analysis
Reactions: Ald-Ph-amido-PEG1-C2-NHS ester does not undergo cleavage during ADC delivery.
Common Reagents: NHS esters, amines, and buffers are used.
Major Products: The major product is the covalent linkage between the antibody and the drug payload.
Scientific Research Applications
Chemistry: Used in ADC development, enabling targeted drug delivery.
Biology: Facilitates selective drug release within tumor cells.
Medicine: Enhances therapeutic efficacy while minimizing off-target effects.
Industry: Vital for ADC-based cancer therapies.
Mechanism of Action
Molecular Targets: The linker connects the antibody (targeting specific antigens) to the drug payload.
Pathways: Upon binding to the antigen, the ADC is internalized, and the drug payload exerts its cytotoxic effects.
Comparison with Similar Compounds
Uniqueness: Ald-Ph-amido-PEG1-C2-NHS ester’s non-cleavable nature distinguishes it from cleavable linkers.
Similar Compounds: Other ADC linkers include Ald-Ph-amido-PEG2-C2-NHS ester and various cleavable linkers.
Properties
CAS No. |
2101206-80-6 |
---|---|
Molecular Formula |
C17H18N2O7 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate |
InChI |
InChI=1S/C17H18N2O7/c20-11-12-1-3-13(4-2-12)17(24)18-8-10-25-9-7-16(23)26-19-14(21)5-6-15(19)22/h1-4,11H,5-10H2,(H,18,24) |
InChI Key |
ONVNDJSKJDFLTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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